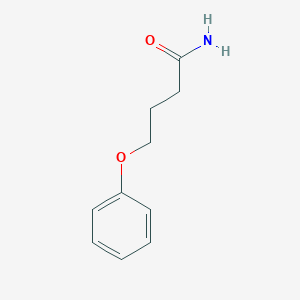

4-Phenoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybutanamide is a chemical compound that belongs to the class of organic compounds known as butanamides. It is characterized by a phenoxy group attached to the fourth carbon of the butanamide chain. The compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of derivatives related to 4-Phenoxybutanamide has been explored in several studies. For instance, derivatives of 4-hydroxybutanamides have been synthesized through aminolysis of dihydrofuranone derivatives with substituted benzylamines . Another study reported the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, which shares a similar structural motif with 4-Phenoxybutanamide . These synthetic routes typically involve multi-step processes including chlorination, condensation, and amide formation.

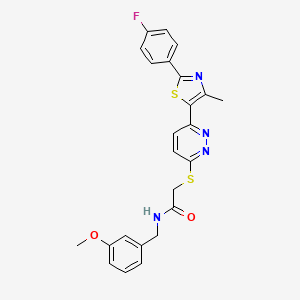

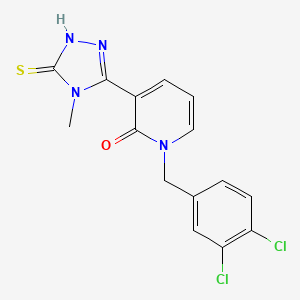

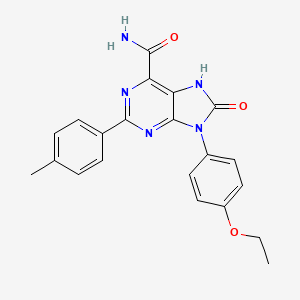

Molecular Structure Analysis

The molecular structure of compounds similar to

Scientific Research Applications

Photocatalytic Synthesis

Research by Mills and O’Rourke (2014) explored the use of semiconductor photocatalytic (SPC) C-C coupling for the synthesis of 4-phenoxybutanamide (4-PB). They achieved this in a sol–gel titania-coated NMR tube photoreactor, yielding 4-PB with up to 78% efficiency. This study demonstrates the potential of SPC reactions in organic synthesis, particularly for producing 4-phenoxybutanamide (Mills & O’Rourke, 2014).

GABA Uptake Inhibition

Kulig et al. (2011) investigated the effects of 4-hydroxybutanamides, closely related to 4-phenoxybutanamide, on murine GABA transport proteins. They found that certain N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives could inhibit these proteins, indicating potential applications in neurological research and drug development (Kulig et al., 2011).

Chemical Analysis

Almási, Fischer, and Perjési (2006) utilized 4-nitrophenol and its derivatives, which include compounds similar to 4-phenoxybutanamide, in their research for developing an ion-pair HPLC method. This method aimed at simultaneously quantifying 4-nitrophenol and its glucuronide and sulfate conjugates, highlighting the use of such compounds in analytical chemistry (Almási, Fischer, & Perjési, 2006).

Environmental Toxicology

Research by Boehme et al. (2010) on nonylphenol isomers, which are structurally similar to 4-phenoxybutanamide, provided insights into environmental toxicology. Their study emphasized the need for isomer-specific considerations when assessing the environmental and biological impacts of such compounds (Boehme et al., 2010).

properties

IUPAC Name |

4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMVDWUWDVBJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)